molecular formula C11H12N2O2 B1583670 2,3,3-Trimethyl-5-nitro-3H-indole CAS No. 3484-22-8

2,3,3-Trimethyl-5-nitro-3H-indole

Cat. No. B1583670
Key on ui cas rn: 3484-22-8
M. Wt: 204.22 g/mol
InChI Key: DDORSJSRAREODY-UHFFFAOYSA-N
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Patent
US08227621B2

Procedure details

To the solution of 5-nitro-2,3,3-trimethylindole (1) (10 g) in EtOH (50 mL), hydrazine (35% in water, 6.72 g) was slowly added. The mixture was allowed to stir at room temperature for 10 min followed by the addition of palladium on carbon (Pd/C) (20% Pd/C, 1.30 g). The resultant suspension was heated at 70° C. for 2 hours, filtered, and concentrated to provide the desired product 2 (8.52 g, 100% yield): ESI-MS, Calculated [M+H]+ 175.1, Found 175.1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([CH3:13])[C:7]2([CH3:15])[CH3:14])([O-])=O.NN>CCO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([CH3:13])[C:7]2([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(C(=NC2=CC1)C)(C)C
Name
Quantity
6.72 g
Type
reactant
Smiles
NN
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC=1C=C2C(C(=NC2=CC1)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.52 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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